3-(6-Bromo-2H-indazol-2-yl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Bromo-2H-indazol-2-yl)cyclohexan-1-one is a chemical compound characterized by the presence of a brominated indazole ring attached to a cyclohexanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Bromo-2H-indazol-2-yl)cyclohexan-1-one typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of ortho-substituted hydrazines with carbonyl compounds.
Bromination: The indazole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Cyclohexanone Attachment: The brominated indazole is then reacted with cyclohexanone in the presence of a base, such as potassium carbonate, to form the final product.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexanone moiety, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the carbonyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the cyclohexanone moiety.
Reduction: Alcohol derivatives.
Substitution: Various substituted indazole derivatives.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Serves as a building block for the development of new materials with specific properties.
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological targets such as enzymes and receptors.
Medicine:
- Potential applications in the development of anti-cancer, anti-inflammatory, and antimicrobial agents.
- Explored for its role in modulating biological pathways relevant to various diseases.
Industry:
- Utilized in the synthesis of specialty chemicals and advanced materials.
- Potential use in the development of novel catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 3-(6-Bromo-2H-indazol-2-yl)cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated indazole ring can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the activity of the target molecules. The cyclohexanone moiety may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
3-(6-Chloro-2H-indazol-2-yl)cyclohexan-1-one: Similar structure but with a chlorine atom instead of bromine.
3-(6-Fluoro-2H-indazol-2-yl)cyclohexan-1-one: Contains a fluorine atom, offering different electronic properties.
3-(6-Methyl-2H-indazol-2-yl)cyclohexan-1-one: Features a methyl group, affecting its steric and electronic characteristics.
Uniqueness:
- The presence of the bromine atom in 3-(6-Bromo-2H-indazol-2-yl)cyclohexan-1-one imparts unique reactivity and interaction profiles compared to its chloro, fluoro, and methyl analogs.
- Bromine’s larger atomic size and different electronegativity can influence the compound’s chemical behavior and biological activity, making it distinct in its applications and effects.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
3-(6-Bromo-2H-indazol-2-yl)cyclohexan-1-one is a compound of interest due to its potential biological activities, particularly as an inhibitor of various kinases. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
The compound functions primarily as an inhibitor of interleukin-2 inducible tyrosine kinase (Itk), which plays a crucial role in T-cell signaling and immune responses. Inhibition of Itk can lead to reduced cytokine secretion and modulation of immune responses, making it a candidate for treating various autoimmune and inflammatory diseases such as asthma, rheumatoid arthritis, and multiple sclerosis .
Anticancer Properties
Recent studies have indicated that derivatives of indazole compounds exhibit significant anticancer activity. For instance, compounds structurally related to this compound have shown promising results in inhibiting cell growth in several human cancer cell lines. One study reported that certain indazole derivatives displayed IC50 values in the nanomolar range against colorectal cancer cells, indicating potent antiproliferative effects .
Inhibition of Kinase Activity
The biological activity of this compound is particularly linked to its ability to inhibit kinases involved in cancer progression and immune response. The compound has been shown to inhibit CDK8 and CDK19 with IC50 values of approximately 7.2 nM and 6.0 nM, respectively, which are critical for cell cycle regulation and transcriptional control .
Study 1: Anticancer Effects
In a study evaluating the anticancer properties of indazole derivatives, researchers treated human colorectal carcinoma cells with varying concentrations of the compound. The results demonstrated a dose-dependent inhibition of cell proliferation, with significant growth inhibition observed at concentrations above 20 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Study 2: Inhibition of Itk
Another study focused on the inhibition of Itk by this compound, revealing that treatment with this compound led to decreased phosphorylation levels of downstream targets involved in T-cell activation. This suggests potential therapeutic applications in conditions characterized by excessive T-cell activation .
Properties
IUPAC Name |
3-(6-bromoindazol-2-yl)cyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c14-10-5-4-9-8-16(15-13(9)6-10)11-2-1-3-12(17)7-11/h4-6,8,11H,1-3,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHXGRVSTHEURM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)N2C=C3C=CC(=CC3=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.